ethyl 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate
Description
Ethyl 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate (CAS No. 887408-03-9) is a pyrazole-based compound with the molecular formula C₁₅H₁₆N₂O₄ and a molecular weight of 288.30 g/mol . Its SMILES code, O=C(OCC)CN1N=C(C2=CC=C(OC)C=C2)C(C=O)=C1, highlights key structural features: a pyrazole ring substituted with a 4-methoxyphenyl group at position 3, a formyl group at position 4, and an ethyl acetate moiety at position 1 via a methylene bridge . This compound is commercially available (e.g., from CymitQuimica) in quantities ranging from 50 mg to 500 mg, reflecting its utility as a building block in organic synthesis .
Properties
IUPAC Name |
ethyl 2-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-21-14(19)9-17-8-12(10-18)15(16-17)11-4-6-13(20-2)7-5-11/h4-8,10H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJVGKJPVKSBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C2=CC=C(C=C2)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction parameters and can significantly enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Ethyl 2-[4-carboxy-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate.
Reduction: Ethyl 2-[4-hydroxymethyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate.
Substitution: Ethyl 2-[4-formyl-3-(4-substituted-phenyl)-1H-pyrazol-1-yl]acetate.
Scientific Research Applications
Synthesis of Bioactive Compounds
Ethyl 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. This compound is being investigated for its potential therapeutic effects:
- Anti-inflammatory Activity: Preliminary studies suggest that derivatives of this compound may inhibit pro-inflammatory cytokines.
- Antimicrobial Properties: Investigations into its efficacy against various bacterial strains are ongoing.
Material Science
The compound is also explored for its potential applications in material science, particularly in the development of new polymers and coatings due to its unique chemical reactivity.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized this compound and evaluated its biological activity against several pathogens. The results indicated that it exhibited moderate antibacterial activity, suggesting its potential as a lead compound for drug development.
Case Study 2: Structural Modifications
Researchers have explored structural modifications of this compound to enhance its pharmacological properties. Modifications included altering the substituents on the pyrazole ring, which resulted in derivatives with improved anti-inflammatory activity.
Mechanism of Action
The mechanism of action of ethyl 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl Ester Analog: Methyl 2-(4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetate
- Structure : Replaces the ethyl ester with a methyl group.
- Molecular Formula : C₁₄H₁₄N₂O₄ (MW: 274.27 g/mol).
- CAS No.: 1479135-30-2 .
- Key Differences: Reduced molecular weight due to the smaller ester group. Potentially lower lipophilicity compared to the ethyl analog, affecting solubility and metabolic stability.
Pyridinyl-Substituted Analog: Ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate
- Structure : Substitutes 4-methoxyphenyl with pyridin-3-yl.
- CAS No.: Not assigned (SY221188) .
- Pyridinyl groups may enhance binding to metalloenzymes or receptors compared to methoxyphenyl .
Heterocyclic-Substituted Analog: Ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate
- Structure : Replaces 4-methoxyphenyl with 1-methyl-1H-pyrazol-4-yl.
- CAS No.: Not assigned (SY221189) .
- Key Differences: The electron-rich pyrazole substituent may alter the electronic environment of the core pyrazole ring, affecting reactivity. Potential for intramolecular interactions due to dual pyrazole moieties.
Trifluoromethyl-Substituted Analog: Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
- Structure : Features 4-methyl and 3-trifluoromethyl groups instead of formyl and methoxyphenyl.
- CAS No.: 1006348-57-7 .
- Key Differences :
- Trifluoromethyl groups are strongly electron-withdrawing, enhancing metabolic stability and resistance to oxidation.
- Absence of a formyl group eliminates a reactive site for further derivatization.
Data Table: Structural and Commercial Comparison
Implications of Structural Variations
- Electronic Effects : The 4-methoxyphenyl group (electron-donating) in the target compound may stabilize the pyrazole ring via resonance, contrasting with electron-withdrawing groups like trifluoromethyl .
- Reactivity : The formyl group in the target compound offers a site for nucleophilic addition (e.g., forming hydrazones or Schiff bases), absent in analogs with methyl or trifluoromethyl substituents .
- Pyridinyl substituents may enhance water solubility due to polar nitrogen atoms .
Biological Activity
Ethyl 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized with ethyl acetoacetate. This process can be optimized under various conditions to achieve high yields and purity.
Chemical Structure:
- IUPAC Name: Ethyl 2-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]acetate
- Molecular Formula: C15H16N2O4
- CAS Number: 887408-03-9
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown efficacy against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity. For instance, related pyrazole derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, highlighting the potential of these compounds in treating bacterial infections .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Pyrazole Derivative 7b | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. Studies indicate that compounds with a similar structure can induce apoptosis in cancer cells through various mechanisms .
Key Findings:
- Compounds containing the pyrazole scaffold have been reported to inhibit cell proliferation in breast cancer cell lines (e.g., MDA-MB-231) and liver cancer cells (e.g., HepG2).
- The presence of specific substituents on the pyrazole ring can enhance anticancer activity by modulating interactions with cellular targets.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within the target cells. The formyl group and the pyrazole ring are critical for binding to these biological targets, leading to modulation of their activity.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival or cancer cell proliferation.
- Receptor Modulation: It may act as a modulator for receptors involved in cell signaling pathways that regulate growth and apoptosis.
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Antimicrobial Study: A study evaluated multiple pyrazole derivatives for their antimicrobial properties, revealing that certain derivatives significantly inhibited biofilm formation and showed bactericidal effects against common pathogens .
- Anticancer Research: In vitro studies on pyrazole compounds demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents against malignancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
